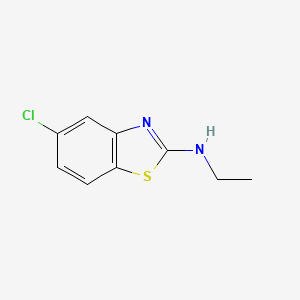

5-chloro-N-ethyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-2-11-9-12-7-5-6(10)3-4-8(7)13-9/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENKNLXLIFVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(S1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I. Synthetic Methodologies for 5 Chloro N Ethyl 1,3 Benzothiazol 2 Amine and Analogues

Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives

A cornerstone in benzothiazole (B30560) synthesis is the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon synthon. For the synthesis of 2-amino-5-chlorobenzothiazole (B1265905), the appropriately substituted 2-amino-4-chlorothiophenol can be reacted with cyanogen (B1215507) bromide or thiourea. A common and effective method involves the reaction of a substituted aniline, such as 4-chloroaniline, with potassium thiocyanate (B1210189) in the presence of bromine in glacial acetic acid. derpharmachemica.comrsc.org This reaction proceeds through an in situ thiocyanation of the aniline, followed by cyclization to form the 2-aminobenzothiazole (B30445) ring. rsc.org

Another established method involves the treatment of 2-aminothiophenol with various reagents like aromatic acids in the presence of polyphosphoric acid to yield 2-substituted benzothiazoles. indexcopernicus.com While not directly producing the 2-amino functionality, this highlights the versatility of the cyclization approach.

Nucleophilic Substitution Reactions on Preformed Benzothiazole Cores

Once the 2-amino-5-chlorobenzothiazole scaffold is in hand, further functionalization can be achieved through nucleophilic substitution reactions. The amino group at the C2 position is nucleophilic and can react with various electrophiles. nih.gov For instance, acylation with chloroacetyl chloride can introduce a reactive handle for further derivatization. derpharmachemica.comnih.gov

While direct N-ethylation falls under N-alkylation strategies, nucleophilic substitution is a fundamental concept underpinning these transformations. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. youtube.comyoutube.com This principle is applied in the catalytic N-alkylation methods discussed later.

Ii. Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro N Ethyl 1,3 Benzothiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 5-chloro-N-ethyl-1,3-benzothiazol-2-amine, ¹H NMR and ¹³C NMR, along with two-dimensional techniques, are employed for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic protons on the benzothiazole (B30560) ring system, as well as the amine proton.

The ethyl group (-CH₂CH₃) gives rise to two characteristic signals. The methylene (B1212753) protons (-CH₂) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would resonate as a triplet, resulting from coupling with the neighboring methylene protons. The amine proton (NH) typically appears as a broad singlet, and its chemical shift can be variable depending on solvent, concentration, and temperature.

The aromatic region of the spectrum is defined by the three protons on the chlorinated benzene (B151609) ring. The substitution pattern (protons at positions 4, 6, and 7) leads to a specific splitting pattern. H-7 would likely appear as a doublet, coupled to H-6. H-6 would be a doublet of doublets, coupled to both H-7 and H-4. H-4 is expected to be a doublet, showing coupling only to H-6.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -NH | 5.0 - 6.0 | Broad Singlet | - | 1H |

| H-4 | ~7.5 | d | ~2.0 | 1H |

| H-6 | ~7.2 | dd | ~8.5, 2.0 | 1H |

| H-7 | ~7.4 | d | ~8.5 | 1H |

| -CH₂- | ~3.4 | q | ~7.2 | 2H |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar benzothiazole structures.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of nine distinct carbon signals are anticipated. The most downfield signal is typically the C-2 carbon, which is part of the guanidine-like N=C-N system within the aminobenzothiazole core. The carbons of the aromatic ring will resonate in the typical range of 110-150 ppm, with the carbon bearing the chlorine atom (C-5) and the carbons bonded to the heteroatoms (C-3a, C-7a) showing characteristic shifts. The two carbons of the N-ethyl group will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~168 |

| C-3a | ~152 |

| C-7a | ~130 |

| C-4 | ~122 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~120 |

| -CH₂- | ~42 |

Note: Predicted values are based on established substituent effects and data for analogous compounds.

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for the definitive assignment of complex structures. For this compound, several 2D techniques would be informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It would show a clear cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. In the aromatic region, COSY would show correlations between H-4 and H-6, and between H-6 and H-7, verifying their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each protonated carbon by linking the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum (e.g., linking the H-4 signal to the C-4 signal).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₉H₉ClN₂S) is 213.0251. HRMS analysis is expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), which serves as definitive evidence for the compound's elemental composition. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for assessing the purity of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound would elute from the GC column at a specific retention time, which is a characteristic property under defined analytical conditions. A single, sharp peak would indicate a high degree of purity.

The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can provide valuable structural information. For this compound, common fragmentation pathways would likely include:

Loss of an ethyl radical (-•CH₂CH₃) from the molecular ion.

Alpha-cleavage, leading to the loss of a methyl radical (-•CH₃) to form a stable iminium ion.

Fragmentation of the benzothiazole ring system.

Analysis of this fragmentation pattern allows for confirmation of the compound's identity, often by comparison to a spectral library or through manual interpretation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Functional Group Identification via Vibrational Spectroscopy

The structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies. Based on data from analogous compounds, the expected IR absorption bands for this molecule are summarized below.

The secondary amine (N-H) group is expected to show a stretching vibration in the range of 3300-3500 cm⁻¹. For instance, a derivative of 2-amino-5-chlorobenzothiazole (B1265905) exhibited an N-H stretching vibration at 3434.7 cm⁻¹. rdd.edu.iq Another related compound showed this band at 3277 cm⁻¹. rdd.edu.iq The ethyl group attached to the amine will display characteristic symmetric and asymmetric stretching vibrations for the C-H bonds in its CH₂ and CH₃ groups, typically in the 2850-2970 cm⁻¹ region. A similar derivative showed asymmetric and symmetric stretching vibrations of a CH₂ group at 2925.4 cm⁻¹ and 2854.4 cm⁻¹, respectively. rdd.edu.iq

The aromatic benzothiazole core will produce several characteristic bands. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. A related derivative showed an aromatic C-H band at 3174 cm⁻¹. rdd.edu.iq The C=N stretching vibration within the thiazole (B1198619) ring is expected in the 1610-1680 cm⁻¹ region. rdd.edu.iq The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ range. The C-N and C-S stretching vibrations will also be present at lower frequencies. Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Asymmetric/Symmetric Stretching | 2850 - 2970 |

| Aromatic (C-H) | Stretching | > 3000 |

| Imine (C=N) | Stretching | 1610 - 1680 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

While a single-crystal X-ray structure for this compound is not publicly available, data from a closely related compound, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, offers insight into the likely solid-state conformation. nih.gov This compound, which features a different N-alkyl substituent and lacks the chloro group, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The benzothiazole moiety is essentially planar, and the exocyclic C-N bond exhibits some double bond character, suggesting delocalization of electrons. nih.gov

Interactive Data Table: Crystallographic Data for the Analogous N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8048 (4) |

| b (Å) | 8.6071 (5) |

| c (Å) | 15.8244 (8) |

| β (°) | 99.445 (5) |

| Volume (ų) | 914.26 (9) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. Hydrogen bonding involving the secondary amine proton (N-H) and the nitrogen atom of the thiazole ring of an adjacent molecule is a likely and significant interaction that would influence the supramolecular assembly.

In addition to hydrogen bonding, van der Waals forces and potentially π-π stacking interactions between the aromatic benzothiazole rings would contribute to the stability of the crystal lattice. The presence of the chlorine atom introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a neighboring molecule. Studies on other halogenated organic compounds have highlighted the importance of such interactions in directing crystal packing. mdpi.com

In the crystal structure of the analogous N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, the packing is influenced by C-H···π interactions, where a hydrogen atom from the propargyl group interacts with the π-system of the benzothiazole ring of a neighboring molecule. nih.gov Similar C-H···π interactions involving the ethyl group and the aromatic system could be expected in the crystal structure of this compound. The interplay of these various non-covalent interactions would ultimately determine the final three-dimensional arrangement of the molecules in the solid state.

Iii. Theoretical and Computational Chemistry of 5 Chloro N Ethyl 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in predicting the molecular properties of benzothiazole (B30560) derivatives. dntb.gov.ua These calculations provide a detailed picture of the electronic distribution and energy levels within the molecule.

The electronic structure of a molecule is pivotal in determining its chemical reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher chemical reactivity. For 2-aminobenzothiazole (B30445) derivatives, DFT calculations have been used to determine these energy gaps, which are indicative of their potential bioactivity. researchgate.netdntb.gov.ua

Illustrative Data for Analogous Benzothiazole Derivatives

| Property | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Note: These values are representative examples based on DFT calculations for substituted benzothiazole derivatives and are intended for illustrative purposes. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For a molecule like 5-chloro-N-ethyl-1,3-benzothiazol-2-amine, the MEP surface would likely show negative potential around the nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amino group, as well as the chlorine atom, due to the presence of lone pairs of electrons. These sites would be the preferred locations for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For 2-aminobenzothiazole derivatives, these calculations can pinpoint specific atoms that are most likely to participate in chemical reactions.

Illustrative Global Reactivity Descriptors for a Benzothiazole Derivative

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 5.5 - 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 - 1.5 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.0 - 4.0 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.25 - 2.75 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.0 - 3.0 |

| Note: These values are illustrative and based on theoretical calculations for analogous compounds. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the three-dimensional structure of molecules and their behavior over time. These techniques are particularly useful for understanding how a molecule like this compound might interact with biological macromolecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The N-ethyl group in this compound can rotate, leading to different conformers with varying energies. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformations. This information is crucial for understanding how the molecule will present itself for interaction with a receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug molecule at the molecular level. acs.org

For this compound, docking simulations would be performed to predict its binding mode within the active site of a target protein. The simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. Numerous studies have successfully employed molecular docking for various 2-aminobenzothiazole derivatives to explore their potential as anticancer, antifungal, and other therapeutic agents. nih.govcore.ac.uk

Illustrative Molecular Docking Results for a Benzothiazole Ligand with a Protein Target

| Parameter | Description | Illustrative Value |

| Binding Energy | The estimated free energy of binding. | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | Asp, Ser, Tyr, Phe |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the receptor. | 2-4 bonds with backbone or side-chain atoms. |

| Hydrophobic Interactions | Interactions with nonpolar residues in the active site. | Interactions with residues like Leu, Val, Ala. |

| Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation for a benzothiazole derivative. |

Pharmacophore Modeling and Ligand-Based Drug Design Methodologies

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For a class of compounds like benzothiazole derivatives, which are known for a wide range of pharmacological activities, pharmacophore models help in designing new molecules with enhanced potency and selectivity. jchemrev.comjchemrev.com

A pharmacophore model for a series of benzothiazole analogues, including structures similar to this compound, would typically be developed by superimposing a set of active molecules and extracting their common chemical features. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Key Pharmacophoric Features of Benzothiazole Derivatives:

Aromatic Ring: The benzothiazole core itself serves as a crucial aromatic and hydrophobic feature, often involved in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atom within the thiazole ring is a potential hydrogen bond acceptor.

Hydrogen Bond Donor: The amine group at the 2-position can act as a hydrogen bond donor.

Hydrophobic Features: The ethyl group on the exocyclic amine and the chloro-substituent on the benzene (B151609) ring contribute to the molecule's hydrophobicity, which can be critical for binding to hydrophobic pockets in a receptor.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies are often performed in conjunction with pharmacophore modeling to correlate the physicochemical properties of the molecules with their biological activity, further refining the drug design process. nih.gov

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Benzene ring of benzothiazole | π-π Stacking |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Exocyclic Amine (N-H) | Hydrogen Bonding |

| Hydrophobic Group (HY) | Ethyl group, Chloro-substituent | Hydrophobic Interaction |

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide deep insights into the mechanisms of chemical reactions. acs.org These studies can map out the entire energy landscape of a reaction, identifying intermediates, and, most importantly, the transition states that connect them. This information is crucial for understanding how a molecule like this compound is formed and how it might react further.

Reaction Pathway Analysis and Transition State Calculations for Synthetic Routes

The synthesis of 2-aminobenzothiazoles can proceed through several routes, often involving the cyclization of a substituted thiourea. nih.gov Computational analysis of these synthetic pathways allows for a theoretical evaluation of their feasibility. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Transition state calculations are used to locate the highest energy point along the reaction coordinate, known as the transition state structure. The energy difference between the reactants and the transition state is the activation energy barrier, which is the primary determinant of the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For complex, multi-step syntheses, identifying the step with the highest activation energy (the rate-determining step) is a key objective. nih.gov

For example, in the synthesis of a benzothiazole derivative, DFT calculations can be used to compare different cyclization pathways, predict the most favorable reaction conditions, and explain the observed regioselectivity or stereoselectivity. acs.org These theoretical investigations serve as a powerful predictive tool to guide the optimization of synthetic protocols, potentially saving significant time and resources in the laboratory.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Cyclized Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Product | -12.0 |

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. Methods like DFT can accurately calculate parameters that correlate directly with experimental spectra, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These predictions are vital for confirming the identity and structure of newly synthesized compounds like this compound.

Vibrational Spectroscopy: Theoretical frequency calculations can predict the entire infrared and Raman spectra of a molecule. researchgate.net The calculated vibrational modes can be animated to visualize the atomic motions responsible for each peak. Comparing the computed spectrum with the experimental one helps in assigning the absorption bands to specific functional groups and vibrational modes (e.g., C-H stretch, N-H bend, C=N stretch). A good correlation between the theoretical and experimental frequencies provides strong evidence for the proposed molecular structure. researchgate.net

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com The calculations provide theoretical chemical shifts for each nucleus in the molecule. These values, when compared to the experimental data, are crucial for assigning signals in the NMR spectrum and confirming the connectivity and chemical environment of the atoms.

| Parameter | Assignment | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift (ppm) | C=N (Thiazole) | 165.8 | 164.5 |

| ¹H NMR Shift (ppm) | N-H (Amine) | 5.85 | 5.79 |

| IR Frequency (cm⁻¹) | N-H Stretch | 3410 | 3425 |

| IR Frequency (cm⁻¹) | Aromatic C=C Stretch | 1595 | 1602 |

Iv. Mechanistic Investigations of 5 Chloro N Ethyl 1,3 Benzothiazol 2 Amine and Its Analogues in Biological Contexts

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, elucidating how specific structural features of a molecule influence its biological activity. For the 2-aminobenzothiazole (B30445) scaffold, research has identified key positions on the heterocyclic ring system and the exocyclic amine that can be modified to tune potency and selectivity for various biological targets.

The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole (B30560) core. Halogen atoms, such as the chloro group at the 5-position, are known to significantly modulate a compound's physicochemical properties, including lipophilicity and electronic character, which in turn affects target binding and cell permeability.

Research into related structures has shown that a 5-chloro substituent can be favorable for certain activities. For instance, in a series of benzothiazole derivatives designed as anti-inflammatory agents, a compound featuring a 5-chloroindole (B142107) moiety demonstrated significant protective effects against carrageenan-induced edema. chalcogen.ro Similarly, studies on anticancer agents targeting vascular endothelial growth factor receptor 2 (VEGFR-2) indicated that substitutions on the benzothiazole ring are critical, although introducing a methyl group was found to reduce activity, suggesting a sensitivity to the size and nature of the substituent. nih.gov The position of substitution is also crucial, with modifications at the 6-position of the benzothiazole ring often yielding highly active compounds in assays for inhibiting bacterial virulence. nih.gov

The following table summarizes the observed impact of various substituents on the biological activity of 2-aminobenzothiazole analogues.

| Scaffold | Substituent(s) | Biological Target/Activity | Observed Impact |

| 2-Aminobenzothiazole | 5-Chloroindole moiety | Anti-inflammatory | Exhibited 27.2% protection against carrageenan-induced edema. chalcogen.ro |

| 2-Aminobenzothiazole | Methyl group on benzothiazole ring | VEGFR-2 Inhibition | Resulted in reduced activity. nih.gov |

| 2-Aminobenzothiazole | 6-Position modifications (e.g., trifluoromethoxy) | Pseudomonas aeruginosa Virulence | Produced the most potent inhibitors. nih.gov |

| 2-Aminobenzothiazole | 5-Fluoro | Anticancer | Synthesized for evaluation as potential anticancer agents. nih.gov |

The substituent on the exocyclic 2-amino group plays a pivotal role in defining the interaction of the molecule with its biological target. The N-ethyl group in 5-chloro-N-ethyl-1,3-benzothiazol-2-amine can influence activity through both electronic and steric effects.

The effect of N-alkylation is highly target-dependent. In studies of phosphoinositide 3-kinase γ (PI3Kγ) inhibitors, a clear trend was observed where increasing the alkyl chain length improved selectivity. The selectivity order was found to be propyl > ethyl > methyl > H. nih.gov This suggests that the larger alkyl groups, like ethyl and propyl, can occupy a specific binding cleft adjacent to the ATP binding site, forming favorable hydrophobic interactions that enhance potency and selectivity. nih.gov

Conversely, for other targets, N-alkylation can be detrimental to activity. In the development of inhibitors for bacterial histidine kinases, a key hydrogen bond donor-acceptor-donor motif involving the unsubstituted 2-amino group was found to be crucial for binding. nih.gov The addition of substituents to this exocyclic amine, including methyl, dimethyl, phenyl, and benzyl (B1604629) groups, resulted in a complete loss of inhibitory activity. nih.gov This highlights that the N-ethyl group could sterically hinder the formation of essential hydrogen bonds with certain targets, thereby abolishing or significantly reducing biological activity. Molecular docking experiments suggest that modifications at this position can disrupt the interaction with highly conserved aspartate residues in the enzyme's active site. nih.gov

Interaction Mechanisms with Biological Macromolecules

The therapeutic potential of 2-aminobenzothiazole analogues stems from their ability to interact with and modulate the function of key biological macromolecules, including enzymes, receptors, and protein aggregates.

Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Several studies have characterized these compounds as inhibitors of VEGFR-2, PI3K, and cyclin-dependent kinase 2 (CDK2). nih.govtandfonline.com For example, a 2-aminobenzothiazole hybrid linked to a thiazolidine-2,4-dione moiety emerged as a highly effective inhibitor of VEGFR-2, with an IC₅₀ value of 91 nM, comparable to the clinical drug Sorafenib. tandfonline.com In the context of PI3K inhibition, derivatives have shown potent activity, with one compound demonstrating an IC₅₀ of 1.03 nM against the PI3Kα isoform and effectively suppressing the growth of MCF-7 breast cancer cells. nih.gov The mechanism for these kinase inhibitors often involves competitive binding at the ATP-binding site. nih.gov

Beyond kinases, these scaffolds have shown inhibitory activity against enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE). Certain benzothiazole derivatives exhibited potent AChE inhibition, with IC₅₀ values as low as 23.4 nM. rsc.org

The following table presents enzyme inhibition data for several 2-aminobenzothiazole analogues.

| Compound Class | Target Enzyme | IC₅₀ Value |

| 2-Aminobenzothiazole-thiazolidinone hybrid (4a) | VEGFR-2 | 91 nM tandfonline.com |

| 2-Aminobenzothiazole derivative (54) | PI3Kα | 1.03 nM nih.gov |

| 2-Aminobenzothiazole derivative (52) | PI3Kγ | 83 nM nih.gov |

| 2-Aminobenzothiazole-triazole hybrid (40) | CDK2 | 4.29 µM nih.gov |

| Benzothiazole-piperazine derivative (4f) | Acetylcholinesterase (AChE) | 23.4 nM rsc.org |

| Benzothiazole-piperazine derivative (4m) | Acetylcholinesterase (AChE) | 27.8 nM rsc.org |

Molecular modeling and in silico docking studies have been instrumental in elucidating the binding modes of 2-aminobenzothiazole analogues within the active sites of their target macromolecules. These studies reveal that binding is typically governed by a combination of hydrogen bonding and hydrophobic interactions.

For PI3Kγ, X-ray crystallography has shown that the benzothiazole core can form a hydrogen bond with the backbone of Val882 in the hinge region of the ATP-binding pocket. nih.gov As mentioned previously, N-alkyl substituents like propyl can occupy a newly formed hydrophobic cleft, enhancing affinity. nih.gov

In the case of bacterial histidine kinase inhibitors, docking studies predict that the 2-aminobenzothiazole scaffold interacts with a highly conserved trio of residues. nih.gov The binding is hypothesized to involve a critical hydrogen bond donor-acceptor-donor motif with a conserved aspartate residue (e.g., Asp411 in HK853), as well as π-π stacking interactions with a conserved tyrosine residue (e.g., Tyr384). nih.gov

A growing body of evidence suggests that benzothiazole derivatives can interfere with the pathological aggregation of proteins, a hallmark of many neurodegenerative disorders. rsc.org These compounds have been shown to inhibit the fibrillogenesis of proteins such as huntingtin, amyloid-beta (Aβ), tau, and α-synuclein. nih.govnih.govacs.org

In studies related to Huntington's disease, 2-aminobenzothiazole derivatives were discovered to inhibit the aggregation of the huntingtin exon 1 protein in a dose-dependent manner. nih.gov These compounds were shown to delay the assembly of monomeric proteins into insoluble aggregates. nih.gov Similarly, in the context of Alzheimer's disease, certain benzothiazole compounds have been designed to modulate the aggregation of Aβ peptides. nih.govwustl.edu For instance, a series of benzothiazole-piperazine derivatives demonstrated potent inhibition of self-induced Aβ plaque formation, with several compounds showing over 90% inhibition at a 10 µM concentration. rsc.org

More specifically, studies on 5-nitro-1,2-benzothiazol-3-amine and its N-ethyl derivative have demonstrated their ability to modulate the aggregation of both α-synuclein and tau proteins, which are implicated in Parkinson's disease and Alzheimer's disease, respectively. acs.org This indicates that the core benzothiazole structure is a promising scaffold for developing agents that can target protein misfolding pathways.

Mechanistic Basis of Observed Biological Activities (e.g., Antimicrobial, Anticancer)

The biological activities of 2-aminobenzothiazole derivatives are underpinned by their interactions with specific molecular targets and the subsequent disruption of crucial cellular pathways. The presence of the chlorine atom and the N-ethyl group on the benzothiazole scaffold of this compound likely influences its pharmacokinetic and pharmacodynamic properties, contributing to its specific biological profile.

Exploration of Molecular Targets and Pathways Involved

Research into analogues of this compound has identified several potential molecular targets and pathways that are likely relevant to its antimicrobial and anticancer effects.

In the context of antimicrobial activity , studies on chloro-substituted benzothiazole derivatives suggest that these compounds may target essential bacterial enzymes. For instance, the replacement of a trifluoromethoxy group with a chlorine atom at the 6-position of the benzothiazole ring has been shown to enhance antibacterial activity. nih.gov Docking studies with these chlorinated analogues have pointed towards the inhibition of LD-carboxypeptidase, an enzyme crucial for bacterial cell wall synthesis, as a plausible mechanism of action. nih.gov This suggests that this compound may exert its antimicrobial effects by interfering with the integrity of the bacterial cell wall.

In the realm of anticancer activity , investigations have revealed that chloro-substituted benzothiazole compounds can modulate key signaling pathways involved in cancer cell proliferation and survival. A notable example is 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, a compound sharing the chlorinated benzothiazole core. This analogue has been found to inhibit the AKT and ERK signaling pathways, both of which are critical for tumor growth and progression. nih.gov The inhibition of these pathways can lead to a cascade of downstream effects, ultimately culminating in cancer cell death.

Another important area of investigation for anticancer mechanisms is the induction of apoptosis, or programmed cell death. A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been demonstrated to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov This pathway is a key regulator of cell death and is often dysregulated in cancer.

The table below summarizes the key molecular targets and pathways identified for analogues of this compound.

| Biological Activity | Potential Molecular Target/Pathway | Investigated Analogue | Reference |

| Antimicrobial | LD-Carboxypeptidase | 6-chloro-benzothiazole derivatives | nih.gov |

| Anticancer | AKT Signaling Pathway | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | nih.gov |

| Anticancer | ERK Signaling Pathway | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | nih.gov |

| Anticancer | Mitochondrial Intrinsic Apoptosis Pathway | N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | nih.gov |

Cellular Mechanism of Action Studies (e.g., cell cycle effects, apoptosis induction)

The molecular interactions of this compound and its analogues translate into observable effects at the cellular level, primarily through the induction of apoptosis and disruption of the cell cycle in cancer cells.

Apoptosis Induction:

Studies on various benzothiazole derivatives have consistently highlighted their ability to trigger apoptosis in cancer cells. For example, the aforementioned N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide was shown to initiate the mitochondrial apoptotic pathway. nih.gov This process typically involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Similarly, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine has been observed to have apoptosis-promoting effects. nih.gov The induction of apoptosis is a hallmark of many effective anticancer agents, as it leads to the safe and efficient elimination of malignant cells.

Cell Cycle Effects:

In addition to inducing apoptosis, benzothiazole analogues can also interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. The compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine has been shown to cause cell cycle arrest. nih.gov By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating, thereby inhibiting tumor growth.

The following table provides a summary of the cellular mechanisms of action observed for analogues of this compound.

| Cellular Mechanism | Observed Effect | Investigated Analogue | Reference |

| Apoptosis | Induction via mitochondrial intrinsic pathway | N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | nih.gov |

| Apoptosis | Promotion of apoptosis | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | nih.gov |

| Cell Cycle | Cell cycle arrest | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.